molecular formula C20H28O2 B1201560 8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-

8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-

Cat. No. B1201560
M. Wt: 300.4 g/mol
InChI Key: ZSBGZCORDLYKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)- is a natural product found in Salvia przewalskii, Plectranthus, and Plectranthus barbatus with data available.

Scientific Research Applications

Chemical Synthesis and Catalysis : A study by Pines and Nogueira (1981) explored the aromatization of cycloheptane and other hydrocarbons over platinum-alumina catalysts, highlighting the importance of understanding the mechanisms of aromatization and skeletal isomerization in chemical synthesis. This research could indirectly relate to the structural transformations and reactivity of complex organic compounds, including 8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-, by providing insights into the catalytic processes that might be involved in its synthesis or functionalization (Pines & Nogueira, 1981).

Environmental Impact and Remediation : The occurrence and effects of novel brominated flame retardants, as reviewed by Zuiderveen, Slootweg, and de Boer (2020), shed light on the environmental fate of brominated organic compounds. Although not directly related, this study can provide a contextual understanding of how brominated derivatives similar to the 8-Isopropyl compound might behave in the environment and the potential need for monitoring and remediation strategies to address contamination (Zuiderveen, Slootweg, & de Boer, 2020).

properties

Product Name

8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol

InChI

InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3

InChI Key

ZSBGZCORDLYKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O

synonyms

barbatusol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-
Reactant of Route 2
8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-
Reactant of Route 3
8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-
Reactant of Route 4
8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-
Reactant of Route 5
8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-
Reactant of Route 6
8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-

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